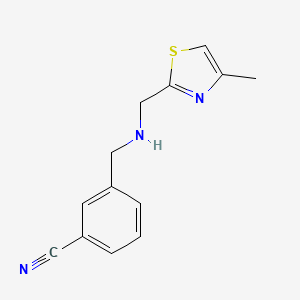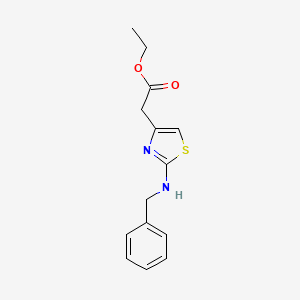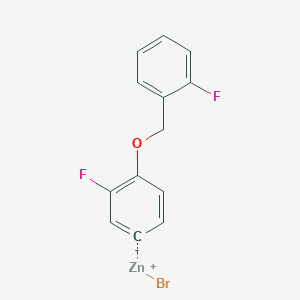
4-(2'-FluorobenZyloxy)-3-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of fluorine atoms in its structure enhances its reactivity and selectivity, making it a useful tool in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(2’-Fluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(2’-Fluorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of high-purity zinc and THF is crucial to minimize impurities and side reactions.
化学反应分析
Types of Reactions: 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry: In organic chemistry, 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide is used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its high reactivity and selectivity make it a valuable reagent in the formation of carbon-carbon bonds.
Biology and Medicine: The compound is used in the synthesis of fluorinated analogs of biologically active molecules. These analogs often exhibit enhanced biological activity and stability, making them useful in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to introduce fluorine atoms into organic molecules is particularly valuable in the development of high-performance materials.
作用机制
The mechanism of action of 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the phenyl group. This coordination enhances the reactivity of the compound, allowing it to participate in a wide range of reactions.
相似化合物的比较
- 4-(2’-Fluorobenzyloxy)phenylzinc bromide
- 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide
- 4-(2’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide
Comparison: Compared to similar compounds, 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of two fluorine atoms in its structure enhances its nucleophilicity, making it more reactive in cross-coupling reactions. Additionally, the use of zinc as the central metal atom provides better control over reaction conditions compared to magnesium-based reagents.
属性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-2-[(2-fluorophenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
FYYDMWGCOATDOG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)COC2=C(C=[C-]C=C2)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


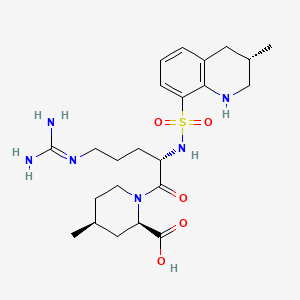
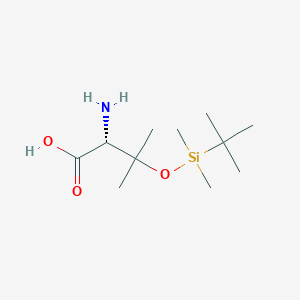

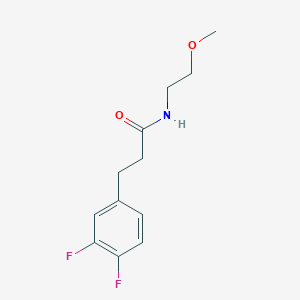

![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
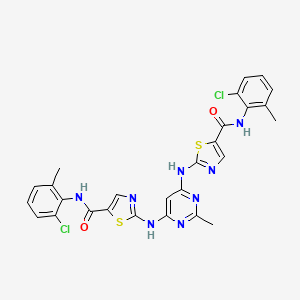
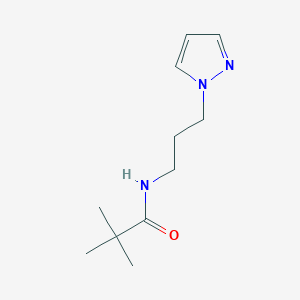
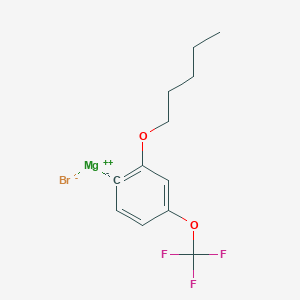
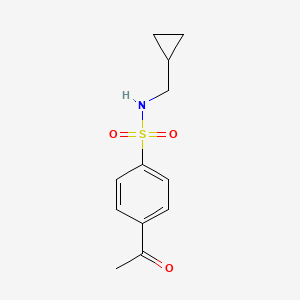
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
